sn-Glycerol 3-phosphate lithium
Description
Significance of sn-Glycerol 3-phosphate as a Central Metabolite
The importance of sn-glycerol 3-phosphate stems from its direct involvement in several core metabolic processes. It serves as the backbone for the de novo synthesis of all glycerolipids, including triglycerides and phospholipids (B1166683), which are crucial for energy storage and membrane structure. wikipedia.orgnih.gov Furthermore, it is a key player in glycolysis, the pathway that breaks down glucose for energy, and can also be channeled into gluconeogenesis, the synthesis of glucose from non-carbohydrate sources in the liver and kidneys. frontiersin.orgyoutube.com Its ability to be produced from both glucose via glycolysis and from glycerol (B35011) derived from fat breakdown underscores its central role in integrating carbohydrate and lipid metabolism. frontiersin.orgnih.gov
Stereochemical Considerations of sn-Glycerol 3-phosphate in Biological Contexts
The stereochemistry of glycerol derivatives is critical to their biological function. To avoid ambiguity, the "stereospecific numbering" (sn) system is employed. researchgate.net In this system, the carbon atoms of glycerol are numbered such that in a Fischer projection with the hydroxyl group on carbon-2 pointing to the left, the carbon at the top is designated as C-1. researchgate.net This leads to the unambiguous naming of the biologically active enantiomer as sn-glycerol 3-phosphate. libretexts.org This specific stereoisomer, also known historically as L-glycerol 3-phosphate or D-glycerol 1-phosphate, is the form recognized by the enzymes involved in its metabolic pathways. wikipedia.orgresearchgate.net The enzymatic phosphorylation of the prochiral glycerol molecule occurs specifically on the pro-R carbon's hydroxyl group to form sn-glycerol 3-phosphate, a testament to the high stereospecificity of biological catalysts. libretexts.org
Overview of Key Metabolic Roles and Pathways Involving sn-Glycerol 3-phosphate
sn-Glycerol 3-phosphate is a hub connecting several major metabolic pathways. Its synthesis can occur through two primary routes: the reduction of dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, by the enzyme glycerol-3-phosphate dehydrogenase, or the phosphorylation of glycerol by glycerol kinase. wikipedia.org
Once formed, sn-glycerol 3-phosphate can follow several metabolic fates:
Glycerolipid Synthesis: It is the initial substrate for the synthesis of glycerolipids. wikipedia.org The first step involves the acylation of the sn-1 position by glycerol-3-phosphate O-acyltransferase, a reaction that has been extensively studied in various organisms. wikipedia.orgnih.gov A subsequent acylation at the sn-2 position leads to the formation of phosphatidic acids, a precursor for various phospholipids and triglycerides. wikipedia.org
Glycerol-Phosphate Shuttle: This shuttle is a crucial mechanism, particularly in highly metabolic tissues like the brain and muscle, for transporting reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. wikipedia.orgsmpdb.cayoutube.com Cytosolic glycerol-3-phosphate dehydrogenase reduces DHAP to sn-glycerol 3-phosphate, oxidizing NADH to NAD+. wikipedia.orgyoutube.com The sn-glycerol 3-phosphate then permeates the outer mitochondrial membrane and is re-oxidized to DHAP by a mitochondrial glycerol-3-phosphate dehydrogenase located on the inner membrane, which in turn reduces FAD to FADH2. wikipedia.orgyoutube.com This allows the electrons from cytosolic NADH to enter the electron transport chain.
Glycolysis and Gluconeogenesis: sn-Glycerol 3-phosphate can be converted back to DHAP, an intermediate in both glycolysis and gluconeogenesis, allowing for the interconversion of carbohydrates and the glycerol backbone of lipids. frontiersin.orgyoutube.com
Systemic Acquired Resistance in Plants: Research has shown that glycerol-3-phosphate plays a vital role in plant immunity, acting as a mobile signal that induces systemic acquired resistance against pathogens. caymanchem.comnih.gov
Interactive Data Tables
Below are interactive tables summarizing key information about sn-Glycerol 3-phosphate and its related metabolic pathways.
| Property | Value | Source |
| IUPAC Name | (2R)-2,3-Dihydroxypropyl dihydrogen phosphate | nih.gov |
| Molecular Formula | C3H9O6P | nih.gov |
| Molar Mass | 172.07 g/mol | nih.gov |
| Synonyms | D-Glycerol 1-phosphate, L-glycerol 3-phosphate | wikipedia.orgnih.gov |
| Pathway | Key Enzyme(s) | Function | Organism/Tissue |
| Glycerolipid Synthesis | Glycerol-3-phosphate O-acyltransferase | Initiates the synthesis of phospholipids and triglycerides. | Eukaryotes, Bacteria wikipedia.orgnih.gov |
| Glycerol-Phosphate Shuttle | Cytosolic and Mitochondrial Glycerol-3-phosphate dehydrogenase | Transfers reducing equivalents from cytosol to mitochondria. | Brain, Muscle wikipedia.orgsmpdb.ca |
| Glycolysis/Gluconeogenesis | Glycerol-3-phosphate dehydrogenase | Interconverts with dihydroxyacetone phosphate. | Most organisms frontiersin.org |
| Plant Immunity | - | Acts as a mobile signal for systemic acquired resistance. | Plants caymanchem.comnih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H8LiO6P |
|---|---|
Molecular Weight |
178.0 g/mol |
IUPAC Name |
lithium [(2R)-2,3-dihydroxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C3H9O6P.Li/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+1/p-1/t3-;/m1./s1 |
InChI Key |
IZXNGDCJVPYAKE-AENDTGMFSA-M |
Isomeric SMILES |
[Li+].C([C@H](COP(=O)(O)[O-])O)O |
Canonical SMILES |
[Li+].C(C(COP(=O)(O)[O-])O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Integration of Sn Glycerol 3 Phosphate
De Novo Synthesis Pathways of sn-Glycerol 3-phosphate
The cellular pool of sn-Glycerol 3-phosphate is maintained through several key biosynthetic routes, ensuring a steady supply for its diverse metabolic roles.
Glycerol (B35011) Kinase Pathway
One primary pathway for sn-Glycerol 3-phosphate synthesis involves the direct phosphorylation of glycerol. wikipedia.orgreactome.org This reaction is catalyzed by the enzyme glycerol kinase, which transfers a phosphate (B84403) group from ATP to glycerol, yielding sn-Glycerol 3-phosphate and ADP. wikipedia.orgreactome.org This pathway is particularly prominent in the liver and kidneys. wikipedia.org While adipocytes (fat cells) can break down triglycerides into glycerol and fatty acids, they lack glycerol kinase and therefore cannot directly phosphorylate the liberated glycerol. wikipedia.org This glycerol is instead transported to the liver, where it can be converted to sn-Glycerol 3-phosphate. wikipedia.org
Glycerol-3-phosphate Dehydrogenase Pathway
A second major pathway for sn-Glycerol 3-phosphate synthesis is through the reduction of dihydroxyacetone phosphate (DHAP), a key intermediate in the glycolytic pathway. wikipedia.orgmedchemexpress.com This reaction is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase (GPDH), which utilizes NADH as a reducing agent. medchemexpress.comwikipedia.org This pathway directly links carbohydrate metabolism to lipid synthesis, as the breakdown of glucose through glycolysis provides the necessary precursor (DHAP) for sn-Glycerol 3-phosphate formation. pathbank.org There are two main forms of GPDH: a cytosolic, NAD+-dependent enzyme (GPD1) and a mitochondrial, FAD-linked enzyme (GPD2). wikipedia.orgplos.org The cytosolic GPDH is primarily responsible for the synthesis of sn-Glycerol 3-phosphate from DHAP. medchemexpress.com
Glyceroneogenesis Contribution to sn-Glycerol 3-phosphate Pools
Glyceroneogenesis is a metabolic pathway that synthesizes sn-Glycerol 3-phosphate from precursors other than glucose or glycerol, such as pyruvate, lactate (B86563), and certain amino acids. wikipedia.orgyoutube.com This pathway is essentially an abbreviated version of gluconeogenesis, leading to the production of DHAP, which is then reduced to sn-Glycerol 3-phosphate. wikipedia.orgproteopedia.org Studies in rats have shown that during fasting or in diabetic states, glyceroneogenesis can be a significant contributor to the G3P pool required for triglyceride synthesis in the liver. nih.gov For instance, in fasted rats, it was estimated that glyceroneogenesis accounted for about 20% of the G3P generated for glyceride-glycerol synthesis in the liver. nih.gov This pathway is crucial for maintaining triglyceride synthesis when glucose availability is low. youtube.com
Interconnections of sn-Glycerol 3-phosphate with Core Metabolic Networks
The central position of sn-Glycerol 3-phosphate in metabolism is highlighted by its direct connections to glycolysis and its role as a foundational molecule for the synthesis of all glycerolipids.
Glycolytic Intermediacy of sn-Glycerol 3-phosphate
sn-Glycerol 3-phosphate is intrinsically linked to glycolysis through its precursor, dihydroxyacetone phosphate (DHAP). wikipedia.org The enzyme triosephosphate isomerase can readily interconvert DHAP and glyceraldehyde 3-phosphate, another key glycolytic intermediate. wikipedia.org This connection allows the carbon backbone from glucose to be channeled into lipid synthesis via sn-Glycerol 3-phosphate. pathbank.org Furthermore, the glycerol-3-phosphate shuttle, which involves both cytosolic and mitochondrial GPDH isoforms, plays a vital role in regenerating NAD+ in the cytosol, which is essential for the continuation of glycolysis. plos.orgyoutube.com In this shuttle, cytosolic NADH is used to reduce DHAP to sn-Glycerol 3-phosphate, which then moves into the mitochondria and is re-oxidized to DHAP by the mitochondrial GPDH, transferring electrons to the electron transport chain. wikipedia.org
Integration into Glycerolipid Biosynthesis
sn-Glycerol 3-phosphate is the initial and rate-limiting substrate for the de novo synthesis of all glycerolipids, including triglycerides and phospholipids (B1166683). wikipedia.orgnih.gov The first committed step in this pathway is the acylation of sn-Glycerol 3-phosphate at the sn-1 position by the enzyme glycerol-3-phosphate acyltransferase (GPAT). nih.govnih.gov This reaction forms lysophosphatidic acid. nih.gov Subsequent acylation at the sn-2 position by acyl-glycerol-3-phosphate acyltransferase (AGPAT) produces phosphatidic acid, a key branch point metabolite. pathbank.org Phosphatidic acid can then be dephosphorylated to diacylglycerol, which is further acylated to form triacylglycerol (storage fat), or it can be used in the synthesis of various phospholipids that are essential components of cellular membranes. nih.gov The regulation of GPAT activity is a critical control point in determining the flow of sn-Glycerol 3-phosphate into glycerolipid synthesis. nih.gov
Table 1: Key Enzymes in sn-Glycerol 3-phosphate Metabolism
| Enzyme | Pathway(s) | Function |
| Glycerol Kinase | Glycerol Kinase Pathway | Catalyzes the phosphorylation of glycerol to sn-Glycerol 3-phosphate. wikipedia.org |
| Glycerol-3-phosphate Dehydrogenase (GPDH) | Glycerol-3-phosphate Dehydrogenase Pathway, Glycerol-3-phosphate shuttle | Catalyzes the reversible conversion of dihydroxyacetone phosphate (DHAP) to sn-Glycerol 3-phosphate. wikipedia.org |
| Glycerol-3-phosphate Acyltransferase (GPAT) | Glycerolipid Biosynthesis | Catalyzes the initial and rate-limiting step in glycerolipid synthesis, the acylation of sn-Glycerol 3-phosphate. nih.govnih.gov |
| Acyl-glycerol-3-phosphate acyltransferase (AGPAT) | Glycerolipid Biosynthesis | Catalyzes the second acylation step, converting lysophosphatidic acid to phosphatidic acid. pathbank.org |
| Triosephosphate Isomerase | Glycolysis | Interconverts dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate. wikipedia.org |
Link to Gluconeogenesis
sn-Glycerol 3-phosphate serves as a critical link between glycolysis and gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. This connection is particularly prominent in the liver and kidneys, the primary sites of gluconeogenesis. youtube.com The pathway allows for the conversion of glycerol, primarily derived from the breakdown of triglycerides in adipose tissue, into glucose to maintain blood glucose homeostasis, especially during periods of fasting or prolonged exercise. youtube.comwikipedia.org
The entry of glycerol into gluconeogenesis is a two-step process. First, glycerol is phosphorylated by glycerol kinase to form sn-glycerol 3-phosphate. wikipedia.org Subsequently, the mitochondrial enzyme glycerol-3-phosphate dehydrogenase oxidizes sn-glycerol 3-phosphate to dihydroxyacetone phosphate (DHAP), a direct intermediate in the gluconeogenic pathway. youtube.comaskfilo.com DHAP can then be converted to glucose.
The glycerol-3-phosphate shuttle also plays an indirect role in gluconeogenesis by influencing the cellular redox state. wikipedia.orgnih.gov By transferring reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain, the shuttle helps maintain a high cytosolic NAD+/NADH ratio, which is favorable for gluconeogenesis. nih.gov Inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (mGPD) has been shown to impair gluconeogenesis from lactate by increasing the cytosolic NADH/NAD+ ratio. nih.gov
Recent research has identified a novel regulatory point in this pathway with the discovery of glycerol-3-phosphate phosphatase (G3PP) in mammalian cells. nih.gov This enzyme hydrolyzes sn-glycerol 3-phosphate back to glycerol, creating a "glycerol shunt" that can divert glycerol away from gluconeogenesis. nih.govnih.gov The activity of G3PP can therefore modulate the rate of hepatic glucose production from glycerol. nih.gov
Role in Cellular Energy Homeostasis and Redox Balance
sn-Glycerol 3-phosphate is a key player in maintaining cellular energy homeostasis and redox balance through the action of the glycerol-3-phosphate shuttle. This shuttle system is particularly active in tissues with high energy demands, such as the brain and skeletal muscle. wikipedia.org It provides a mechanism for the rapid transfer of reducing equivalents from NADH generated in the cytosol during glycolysis to the mitochondrial electron transport chain for ATP synthesis. wikipedia.orgaklectures.com
The shuttle consists of two distinct glycerol-3-phosphate dehydrogenase (GPD) enzymes: a cytosolic, NAD+-dependent enzyme (cGPD or GPD1) and a mitochondrial, FAD-dependent enzyme (mGPD or GPD2) located on the outer face of the inner mitochondrial membrane. wikipedia.org The process begins with the reduction of dihydroxyacetone phosphate (DHAP) to sn-glycerol 3-phosphate by cGPD, which simultaneously oxidizes cytosolic NADH to NAD+. medchemexpress.com sn-Glycerol 3-phosphate then diffuses into the intermembrane space of the mitochondria and is re-oxidized to DHAP by mGPD. medchemexpress.com This reaction transfers electrons to FAD, forming FADH2, which then donates the electrons to the electron transport chain at the level of coenzyme Q (ubiquinone). wikipedia.org
This process is crucial for maintaining the cytosolic NAD+/NADH ratio, a critical determinant of the cellular redox state. patsnap.com By regenerating NAD+, the shuttle allows glycolysis to continue under aerobic conditions. The oxidation of sn-glycerol 3-phosphate by mGPD contributes to the generation of the proton-motive force across the inner mitochondrial membrane, driving ATP synthesis. nih.govresearchgate.net However, this electron transfer bypasses Complex I of the electron transport chain, resulting in the production of approximately 1.5 ATP molecules per NADH molecule, as opposed to the 2.5 ATPs generated when electrons enter at Complex I. aklectures.comyoutube.com
The oxidation of sn-glycerol 3-phosphate by mGPD can also lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. nih.govresearchgate.net This occurs at multiple sites within the electron transport chain and is influenced by factors like the concentration of sn-glycerol 3-phosphate. nih.gov
Regulation of sn-Glycerol 3-phosphate Levels in Different Organisms
The intracellular concentration of sn-glycerol 3-phosphate is tightly regulated across different organisms to meet the varying demands for lipid synthesis, energy production, and stress responses.
In Bacteria:
In Escherichia coli, the synthesis of sn-glycerol 3-phosphate is primarily regulated by allosteric feedback inhibition. The enzyme sn-glycerol-3-phosphate dehydrogenase (GpsA), which catalyzes the reduction of dihydroxyacetone phosphate to sn-glycerol 3-phosphate, is inhibited by its own product, sn-glycerol 3-phosphate. nih.gov This provides a rapid mechanism to control the intracellular pool of this metabolite. Furthermore, the transport of exogenous sn-glycerol 3-phosphate into the cell is mediated by a specific transport system, the expression of which is regulated by the glp regulon. asm.org
In contrast, Bacillus subtilis appears to regulate sn-glycerol 3-phosphate synthesis at the level of gene expression rather than through allosteric inhibition of the GpsA enzyme. nih.govasm.org Disruption of the gpsA gene in B. subtilis leads to a requirement for glycerol for growth, confirming its essential role in phospholipid synthesis. nih.gov
In Yeast:
In the yeast Saccharomyces cerevisiae, sn-glycerol 3-phosphate levels are controlled by the interplay of synthesis and degradation. The synthesis is catalyzed by glycerol-3-phosphate dehydrogenase, while its dephosphorylation to glycerol is carried out by glycerol-3-phosphatases, such as Gpp1p and Gpp2p. nih.gov These phosphatases are crucial for glycerol biosynthesis and play differential roles in the cellular response to osmotic, anaerobic, and oxidative stress. nih.gov For instance, under anaerobic conditions, the accumulation of NADH can lead to an increase in sn-glycerol 3-phosphate to potentially growth-inhibiting levels, highlighting the importance of these phosphatases in maintaining metabolic balance. nih.gov The expression of GPP2 is induced in response to oxidative stress, suggesting a protective role for glycerol metabolism. nih.gov
In Mammals:
In mammals, the regulation of sn-glycerol 3-phosphate is complex and tissue-specific, reflecting its diverse metabolic roles. The levels are controlled by its synthesis from dihydroxyacetone phosphate or glycerol, its utilization for glycerolipid synthesis, and its hydrolysis back to glycerol. nih.govresearchgate.net
The enzyme glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the first committed step in glycerolipid synthesis, is a key regulatory point. nih.gov The expression and activity of the mitochondrial isoform of GPAT vary significantly between tissues and are influenced by the feeding status. nih.gov For example, in the liver and adipose tissue, mitochondrial GPAT activity decreases during fasting and increases upon refeeding. nih.gov
A significant recent discovery in mammalian regulation is the identification of glycerol-3-phosphate phosphatase (G3PP). nih.gov This enzyme, previously known as phosphoglycolate phosphatase, hydrolyzes sn-glycerol 3-phosphate to glycerol. researchgate.netwikipedia.org By controlling the intracellular concentration of sn-glycerol 3-phosphate, G3PP influences glycolysis, gluconeogenesis, lipogenesis, and cellular redox state. researchgate.netresearchgate.net For instance, overexpression of G3PP in hepatocytes decreases glycerolipid synthesis and gluconeogenesis. nih.gov This enzyme is considered a new player in metabolic regulation and a potential therapeutic target for metabolic diseases. researchgate.net
Interactive Data Table: Key Enzymes in sn-Glycerol 3-phosphate Metabolism
| Enzyme | Function | Organism(s) | Regulation |
| Glycerol-3-phosphate dehydrogenase (GpsA/GPD1) | Synthesis of sn-glycerol 3-phosphate from DHAP | Bacteria, Yeast, Mammals | Allosteric inhibition by sn-G3P (E. coli), Gene expression (B. subtilis) |
| Glycerol Kinase | Synthesis of sn-glycerol 3-phosphate from glycerol | Mammals | Substrate availability |
| Mitochondrial glycerol-3-phosphate dehydrogenase (GlpD/GPD2) | Oxidation of sn-glycerol 3-phosphate to DHAP | Mammals, Yeast | Substrate availability, Hormonal signals |
| Glycerol-3-phosphatase (Gpp1p/Gpp2p/G3PP) | Hydrolysis of sn-glycerol 3-phosphate to glycerol | Yeast, Mammals | Stress conditions (Yeast), Gene expression (Mammals) |
| Glycerol-3-phosphate acyltransferase (GPAT) | Acylation of sn-glycerol 3-phosphate (first step of glycerolipid synthesis) | Yeast, Mammals | Feeding status, Hormonal signals |
Enzymology of Sn Glycerol 3 Phosphate Metabolism
Glycerol-3-phosphate Dehydrogenases (GPDHs)
Glycerol-3-phosphate dehydrogenases are a group of enzymes that facilitate the interconversion of dihydroxyacetone phosphate (B84403) and sn-glycerol 3-phosphate. wikipedia.org This reaction is a key control point in metabolism, influencing the flux of intermediates into both lipid synthesis and cellular respiration. taylorandfrancis.com The two major forms, cGPDH and mGPDH, work in a coordinated fashion to regulate the flow of metabolites and maintain the NAD+/NADH ratio in the cytosol. wikipedia.org
Cytosolic Glycerol-3-phosphate Dehydrogenase (cGPDH)
Cytosolic GPDH (EC 1.1.1.8), also known as GPD1, is found in the cytoplasm. wikipedia.org It primarily catalyzes the reduction of dihydroxyacetone phosphate (DHAP), a product of glycolysis, to sn-glycerol 3-phosphate, utilizing NADH as a cofactor. youtube.com This reaction is a critical step in providing the glycerol (B35011) backbone for the synthesis of triglycerides and phospholipids (B1166683). nih.gov
The catalytic activity of cGPDH involves the transfer of a hydride ion from NADH to the carbonyl carbon of DHAP, resulting in the formation of sn-glycerol 3-phosphate and the regeneration of NAD+. youtube.com The enzyme possesses a binding site for the NAD+/NADH cofactor. wikipedia.org The interaction with this cofactor is essential for the enzyme's catalytic function. The structure of cGPDH includes an N-terminal NAD-binding domain and a C-terminal substrate-binding domain. wikipedia.org
The activity of cGPDH is subject to various regulatory mechanisms. One significant mode of regulation is through redox modifications of its thiol groups. nih.gov Studies have shown that nitric oxide (NO) donors and selenium compounds can inhibit cGPDH activity, suggesting a role for cellular redox state in controlling its function. nih.gov Specifically, cysteine residue Cys(102) has been identified as a key target for this redox control and is essential for the enzyme's catalytic activity. nih.gov Furthermore, the expression of the cGPDH gene has been observed to be higher in the subcutaneous adipose tissue of obese individuals compared to lean subjects, indicating a potential link between cGPDH levels and obesity. nih.gov
Mitochondrial Glycerol-3-phosphate Dehydrogenase (mGPDH)
Mitochondrial GPDH (EC 1.1.5.3), or GPD2, is an integral membrane protein located on the outer surface of the inner mitochondrial membrane. wikipedia.orgasm.org It catalyzes the oxidation of sn-glycerol 3-phosphate to DHAP, transferring electrons to the electron transport chain. wikipedia.orgpnas.org
The primary role of mGPDH is to function as the mitochondrial component of the glycerol phosphate shuttle. nih.govnih.gov This shuttle facilitates the transfer of reducing equivalents (in the form of electrons) from cytosolic NADH, produced during glycolysis, into the mitochondrial electron transport chain. wikipedia.org cGPDH first converts DHAP to sn-glycerol 3-phosphate in the cytosol, consuming NADH. youtube.com sn-Glycerol 3-phosphate then diffuses through the outer mitochondrial membrane to the inner membrane, where it is oxidized back to DHAP by mGPDH. wikipedia.org This process is the rate-limiting step in the glycerol phosphate shuttle. embopress.org
mGPDH specifically oxidizes sn-glycerol 3-phosphate. nih.gov During this oxidation, electrons are transferred from the substrate to the enzyme's FAD cofactor, forming FADH2. youtube.com These electrons are then passed to coenzyme Q (ubiquinone) in the electron transport chain, which becomes reduced to ubiquinol. pnas.orgyoutube.com From ubiquinol, the electrons proceed down the respiratory chain to ultimately reduce oxygen to water, contributing to the generation of a proton gradient for ATP synthesis. youtube.com It has been noted that mGPDH can also be a significant source of reactive oxygen species (ROS) within the mitochondria. nih.govresearchgate.net
Interactive Data Tables
Table 1: Comparison of Cytosolic and Mitochondrial GPDH
| Feature | Cytosolic GPDH (cGPDH/GPD1) | Mitochondrial GPDH (mGPDH/GPD2) |
| EC Number | 1.1.1.8 | 1.1.5.3 |
| Location | Cytosol wikipedia.org | Inner mitochondrial membrane (outer surface) wikipedia.org |
| Primary Reaction | DHAP + NADH + H+ ⇌ sn-Glycerol 3-phosphate + NAD+ youtube.com | sn-Glycerol 3-phosphate + FAD ⇌ DHAP + FADH2 youtube.com |
| Cofactor | NAD+/NADH wikipedia.org | FAD wikipedia.org |
| Primary Function | Glycerolipid synthesis, part of glycerol phosphate shuttle nih.gov | Electron transport chain, part of glycerol phosphate shuttle nih.govnih.gov |
Allosteric Regulation and Post-Translational Modifications
The activity of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) is subject to regulation through various mechanisms, including allosteric control and post-translational modifications. These regulatory processes ensure that the enzyme's function is tightly coupled to the metabolic state of the cell.
One key aspect of mGPDH regulation is its response to calcium ions. The enzyme possesses a calcium-sensitive EF-hand domain on the side of the inner mitochondrial membrane facing the intermembrane space. plos.org The binding of calcium to this domain lowers the Michaelis constant (Km) for its substrate, glycerol 3-phosphate, thereby increasing the enzyme's affinity for its substrate in response to elevated cytosolic calcium levels. plos.org This mechanism allows for the coordination of the glycerol phosphate shuttle with cellular signaling pathways that involve calcium.
In addition to allosteric regulation by calcium, mGPDH activity is also influenced by its product, dihydroxyacetone phosphate (DHAP). DHAP acts as a product inhibitor of the irreversible reaction catalyzed by mGPDH. plos.org This feedback inhibition prevents the excessive accumulation of DHAP and helps to maintain a balance in the levels of glycolytic intermediates.
In contrast to mGPDH, the regulation of cytosolic NAD-dependent glycerol-3-phosphate dehydrogenase (GPDH) involves product inhibition. The cofactor NAD+ acts as a competitive inhibitor with respect to NADH and a noncompetitive inhibitor with respect to DHAP. nih.gov The product, sn-glycerol 3-phosphate, is a noncompetitive inhibitor with respect to both NADH and DHAP. nih.gov These inhibition patterns support an ordered kinetic mechanism where NADH binds to the enzyme first, followed by DHAP. nih.gov
Furthermore, studies in the green alga Chlamydomonas reinhardtii have revealed post-translational regulation of a bidomain GPDH (GPD2) involved in glycerol synthesis under salinity stress. mdpi.comunl.edu The pre-existing GPD2 protein appears to be activated for glycerol synthesis upon salt stress, and this activation is prevented by staurosporine, a non-specific protein kinase inhibitor. mdpi.comunl.edu This suggests that phosphorylation may play a role in regulating the activity of this specific GPDH isoform.
Structural Biology of mGPDH and Related Enzymes (e.g., GlpD)
The structural understanding of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) has been significantly advanced by studying its bacterial homolog, GlpD from Escherichia coli. GlpD is a monotopic membrane protein, meaning it is embedded in one leaflet of the membrane without spanning it. nih.gov The crystal structure of GlpD reveals a dimeric enzyme, which is considered the physiologically relevant form. nih.govnih.gov This dimeric structure is crucial for its function.
Each monomer of GlpD consists of two main domains: a CAP-domain and a flavin adenine (B156593) dinucleotide (FAD)-binding domain. proteopedia.org The active site is located in a cleft between these two domains. proteopedia.org The FAD-binding domain is embedded in the phospholipid bilayer and plays a key role in metabolism and energy synthesis by binding the substrate. proteopedia.org The CAP-domain is involved in gene transcription and contains helical turns. proteopedia.org
The structure of GlpD has provided insights into how mGPDH is anchored to the inner mitochondrial membrane. Based on homology with GlpD, mGPDH is also a monotopic membrane protein. nih.gov A hydrophobic patch anchors mGPDH in the membrane. nih.gov Unlike its bacterial homolog, the eukaryotic mGPDH has an N-terminal presequence that is not homologous to any part of GlpD and is believed to have evolved as an insertion mechanism for the mitochondrial enzyme. nih.gov This presequence contains a predicted transmembrane helix that is likely inserted into the membrane and subsequently cleaved by an intermembrane space protease. nih.gov
The crystal structures of GlpD have been determined in its native form and in complex with substrate analogues, product, and ubiquinone analogues. nih.gov These structures provide a detailed view of the active site and the binding of ligands such as 1,3-dihydroxyacetonephosphate, β-octylglucoside, 1,2-ethanediol, FAD, imidazole, phosphate ion, and N-(tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid. proteopedia.org
Isozyme Diversity and Functional Divergence of GPDHs
Glycerol-3-phosphate dehydrogenases (GPDHs) exist as multiple isozymes with distinct subcellular localizations and functions. The two primary forms are the cytosolic, NAD+-dependent GPDH (GPD1 or cGPDH) and the mitochondrial, FAD-linked GPDH (GPD2 or mGPDH). plos.orgwikipedia.org
GPD1 is located in the cytosol and catalyzes the reversible conversion of dihydroxyacetone phosphate (DHAP) to sn-glycerol 3-phosphate, using NADH as a cofactor. plos.orgwikipedia.org In contrast, mGPDH is embedded in the inner mitochondrial membrane and catalyzes the irreversible oxidation of sn-glycerol 3-phosphate to DHAP, transferring electrons to the electron transport chain via FAD. plos.orgwikipedia.org Together, these two enzymes form the glycerol phosphate shuttle, which plays a crucial role in regenerating cytosolic NAD+ from NADH produced during glycolysis. plos.org
The expression levels of mGPDH vary across different tissues and are often elevated in tumor cells. nih.gov In prostate cancer cells, for instance, higher mGPDH activity has been associated with increased cell migration. nih.gov Furthermore, mGPDH expression is reduced in the skeletal muscle of patients and animal models of obesity and diabetes. embopress.org Restoring mGPDH expression in these models has been shown to improve muscle regeneration. embopress.org
In some organisms, such as the green alga Chlamydomonas reinhardtii, GPDHs exhibit even greater diversity. This alga possesses bidomain GPDHs, which consist of a GPD domain fused to a glycerol-3-phosphate phosphatase (GPP) domain. mdpi.com These plastid-localized enzymes are implicated in stress responses, including the synthesis of glycerol under high salinity and the production of triacylglycerols during nutrient deprivation. unl.edu
The functional divergence of GPDH isozymes is also evident in their roles in metabolism. While the glycerol phosphate shuttle is a primary function, mGPDH is also involved in regulating the availability of cytosolic glycerol-3-phosphate for the synthesis of triglycerides and phospholipids. nih.gov Studies in mice have shown that a deficiency in mGPDH can contribute to hepatic steatosis (fatty liver disease), highlighting its importance in lipid metabolism. nih.gov
Glycerol-3-phosphate Acyltransferases (GPATs)
Initiation of Glycerolipid Synthesis by GPATs
Glycerol-3-phosphate acyltransferases (GPATs) are a family of enzymes that catalyze the initial and rate-limiting step in the de novo synthesis of all glycerolipids. nih.govdntb.gov.ua This crucial reaction involves the acylation of sn-glycerol 3-phosphate (G3P) with a long-chain acyl-CoA, resulting in the formation of lysophosphatidic acid (LPA). nih.gov LPA then serves as a key intermediate for the synthesis of various glycerolipids, including phospholipids and triacylglycerols (TAGs). mdpi.com
The GPAT-catalyzed reaction is fundamental for several cellular processes. It provides the building blocks for cellular membranes and generates signaling molecules involved in membrane dynamics. dntb.gov.uataylorandfrancis.com Furthermore, this pathway is essential for the storage of energy in the form of TAGs. dntb.gov.ua
In mammals, four homologous GPAT isoforms have been identified, each encoded by a separate gene. nih.gov These isoforms exhibit different substrate specificities and are subject to distinct regulatory mechanisms, suggesting that they have specialized roles in glycerolipid biosynthesis. nih.gov For example, the mitochondrial isoform, GPAT1, shows a preference for saturated acyl-CoAs like palmitoyl-CoA and stearoyl-CoA. nih.gov
The importance of GPATs in lipid metabolism is underscored by studies in various organisms. In the fungus Metarhizium robertsii, GPAT is essential for triacylglycerol biosynthesis, lipid droplet formation, and host invasion. semanticscholar.org In plants, GPATs are critical for the synthesis of not only membrane and storage lipids but also extracellular lipid polyesters. nih.gov
Subcellular Localization and Isoform-Specific Functions
The different isoforms of glycerol-3-phosphate acyltransferase (GPAT) exhibit distinct subcellular localizations, which is a key determinant of their specific functions in lipid metabolism. In mammals, GPAT activity is found in both the mitochondrial outer membrane and the endoplasmic reticulum (microsomes). nih.gov
Mitochondrial GPAT (GPAT1): GPAT1 is located in the outer mitochondrial membrane. nih.gov It plays a significant role in regulating the flux of acyl-CoAs into the triacylglycerol (TAG) synthesis pathway. nih.gov Beyond initiating TAG synthesis, GPAT1 also influences the fatty acid composition of phospholipids. nih.gov For instance, liver TAG and phospholipids from mice lacking GPAT1 contain significantly less palmitic acid. nih.gov
Microsomal GPATs (GPAT2, GPAT3, and GPAT4): The endoplasmic reticulum houses the other GPAT isoforms. The microsomal GPAT activity was initially distinguished from the mitochondrial activity by its sensitivity to sulfhydryl reagents like N-ethylmaleimide (NEM). nih.gov GPAT3 and GPAT4 are major contributors to the NEM-sensitive GPAT activity in the endoplasmic reticulum. nih.gov These isoforms are involved in the synthesis of TAG and phospholipids. dntb.gov.ua For example, in activated macrophages, GPAT4 is important for attenuating the inflammatory response. semanticscholar.org
The functional divergence of GPAT isoforms is also highlighted by their roles in different cell types and under various physiological conditions. For instance, in activated macrophages, GPAT3 and GPAT4 are required for the accumulation of TAG and phospholipids, and their deficiency impairs phagocytic capacity. dntb.gov.ua
The existence of multiple GPAT isoforms with distinct localizations and functions allows for complex regulation of glycerolipid synthesis, enabling cells to respond to different metabolic demands and environmental cues.
Plastidial GPATs
In plants and algae, a distinct isoform of glycerol-3-phosphate acyltransferase (GPAT) is located in the plastids, such as chloroplasts. mdpi.com This plastidial GPAT, often referred to as ATS1, plays a crucial role in the prokaryotic pathway of glycerolipid synthesis. mdpi.com
Plastidial GPATs catalyze the acylation of the sn-1 position of glycerol-3-phosphate (G3P) to produce sn-1-acyl-LPA. mdpi.com Unlike their mitochondrial and endoplasmic reticulum counterparts that primarily use acyl-CoAs as acyl donors, plastidial GPATs utilize acyl-acyl carrier protein (acyl-ACP). mdpi.com The resulting LPA is then further acylated at the sn-2 position by a plastidial lysophosphatidic acid acyltransferase (LPAAT) to form phosphatidic acid (PA), a central intermediate in lipid metabolism. mdpi.com
ATS1 is essential for the synthesis of phosphatidylglycerol (PG) in plastids, which is the only phospholipid located in the photosynthetic membranes. mdpi.comtaylorandfrancis.com Loss of ATS1 function leads to a significant reduction in prokaryotic galactolipids in plants. mdpi.com Overexpression of a plastidial GPAT from Brassica napus (BnATS1) has been shown to enhance plant growth and the biosynthesis of prokaryotic glycerolipids. mdpi.com This overexpression led to an increase in multiple glycerolipids, including PG, monogalactosyldiacylglycerol (B12364196) (MGDG), phosphatidylcholine (PC), and phosphatidylinositol (PI), with a notable increase in polyunsaturated fatty acids. mdpi.com This suggests that plastidial GPATs are important for promoting the accumulation of polyunsaturated fatty acids in cellular membranes, which can enhance plant growth, particularly under low-temperature conditions. mdpi.com
The existence of plastidial GPATs highlights the compartmentalization of lipid synthesis in plant cells, with distinct pathways operating in the plastids and the endoplasmic reticulum to meet the diverse lipid requirements of the cell.
Mitochondrial GPATs
Mitochondria, the powerhouses of the cell, also harbor GPAT activity, playing a significant role in lipid metabolism. aocs.orgoup.com In mammals, two main GPAT isoforms are found in the mitochondria: GPAT1 and GPAT2. pnas.org GPAT1 is located on the outer mitochondrial membrane and is notably resistant to inhibition by NEM. wikipedia.orgresearchgate.net It exhibits a strong substrate preference for saturated long-chain acyl-CoAs, particularly palmitoyl-CoA, over unsaturated acyl-CoAs. wikipedia.orgresearchgate.net GPAT1 is considered a key player in directing fatty acyl-CoAs towards esterification rather than oxidation. researchgate.net
Conversely, GPAT2 is a NEM-sensitive mitochondrial isoform. wikipedia.org Its discovery was prompted by the observation of residual mitochondrial GPAT activity in mice lacking the GPAT1 gene. wikipedia.org Unlike GPAT1, GPAT2 does not show a preference for saturated fatty acids and is highly selective for arachidonic acid-CoA as its acyl donor. wikipedia.org
A comparative look at the characteristics of ER and Mitochondrial GPATs is provided below.
| Feature | ER GPATs (GPAT3, GPAT4) | Mitochondrial GPATs (GPAT1, GPAT2) |
| Location | Endoplasmic Reticulum | Outer Mitochondrial Membrane |
| Key Isoforms | GPAT3, GPAT4 (AGPAT6) | GPAT1, GPAT2 |
| NEM Sensitivity | Sensitive | GPAT1: Resistant; GPAT2: Sensitive |
| Acyl-CoA Preference | No preference for saturated acyl-CoAs | GPAT1: Prefers saturated (e.g., Palmitoyl-CoA); GPAT2: Prefers arachidonoyl-CoA |
Regulatory Mechanisms Governing GPAT Activity and Expression
The activity and expression of GPAT enzymes are tightly controlled by various transcriptional and post-translational mechanisms, ensuring that glycerolipid synthesis is coordinated with the metabolic state of the cell.
Transcriptional Regulation:
SREBP-1c: The expression of GPAT1 is significantly regulated by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Insulin (B600854) stimulates GPAT1 expression by activating SREBP-1c, which binds to sterol regulatory elements in the GPAT1 gene promoter.
PPARs: Peroxisome Proliferator-Activated Receptors (PPARs) also regulate GPAT expression. PPARγ activation has been shown to increase the mRNA levels of GPAT3, particularly in adipose tissue.
Nutritional Status: GPAT1 expression is sensitive to nutritional cues. Its levels decrease during fasting and increase upon refeeding a high-carbohydrate diet, a response mediated in part by insulin and glucagon. wikipedia.org In contrast, GPAT2 expression does not appear to be significantly affected by fasting or refeeding. wikipedia.org
Post-Translational Regulation:
Insulin has been shown to regulate GPAT1 not only at the transcriptional level but also through post-translational mechanisms in adipocytes.
A summary of these regulatory mechanisms is presented in the table below.
| Regulatory Factor | Target GPAT Isoform(s) | Effect on Expression/Activity |
| Insulin (via SREBP-1c) | GPAT1 | Increases expression |
| PPARγ | GPAT3 | Increases mRNA expression |
| Fasting | GPAT1 | Decreases expression |
| High-Carbohydrate Refeeding | GPAT1 | Increases expression |
Bifunctional GPATs with Phosphatase Activity
While most GPATs are known for their singular acyltransferase function, a fascinating class of bifunctional GPATs has been identified in plants. These enzymes possess both acyltransferase and phosphatase activity within a single protein.
Specifically, research on Arabidopsis thaliana has revealed that GPAT4 and GPAT6, which are involved in the synthesis of the plant cuticle, are bifunctional enzymes. nih.gov They catalyze the acylation of glycerol-3-phosphate predominantly at the sn-2 position and then subsequently hydrolyze the phosphate group. nih.gov The resulting product is a 2-monoacylglycerol (2-MAG) rather than the typical lysophosphatidic acid. nih.gov This bifunctional activity has not been described for mammalian GPAT enzymes. nih.gov GPAT8, also from Arabidopsis, is another bifunctional sn-2 acyltransferase/phosphatase. nih.gov In contrast, Arabidopsis GPAT5 also shows sn-2 acylation preference but lacks the phosphatase activity, thus producing 2-acyl-LPA. nih.govresearchgate.net
Glycerol-3-phosphate Phosphatase (G3PP/PGP)
For a long time, it was believed that mammalian cells could not directly hydrolyze sn-glycerol 3-phosphate to glycerol. However, recent discoveries have identified a specific enzyme capable of this reaction, adding a new dimension to our understanding of glycerol metabolism. This enzyme is Glycerol-3-phosphate Phosphatase (G3PP). It was found that a previously known enzyme, phosphoglycolate phosphatase (PGP), functions as a G3PP in mammals. nih.gov G3PP belongs to the haloacid dehalogenase-like phosphatase superfamily. nih.gov By controlling the cellular levels of sn-glycerol 3-phosphate, G3PP plays a critical regulatory role at the intersection of glucose, lipid, and energy metabolism. nih.gov
Enzymatic Hydrolysis of sn-Glycerol 3-phosphate
The enzymatic hydrolysis of sn-glycerol 3-phosphate is the direct removal of the phosphate group to yield glycerol and inorganic phosphate.
sn-Glycerol 3-phosphate + H₂O → Glycerol + Pi
This reaction is catalyzed by Glycerol-3-phosphate Phosphatase (G3PP), also known as PGP. researchgate.net The identification of this pathway in mammals was significant because it demonstrated a direct route for glycerol production from a key glycolytic intermediate. This "glycerol shunt" allows for the regulation of sn-glycerol 3-phosphate levels, thereby influencing multiple metabolic pathways. For instance, by reducing the availability of sn-glycerol 3-phosphate, G3PP can limit excessive glycerolipid synthesis and impact glycolysis, glucose oxidation, and cellular redox balance. nih.gov This enzymatic activity has been identified as a key control point in the metabolic functions of various tissues, including pancreatic β-cells and hepatocytes.
Role in Glycerol Cycle and Metabolic Flux Control
sn-Glycerol 3-phosphate (Gro3P) is strategically positioned at the crossroads of glucose, lipid, and energy metabolism. nih.govresearchgate.net It serves as the primary backbone for the synthesis of all glycerolipids, including triglycerides and phospholipids. nih.govwikipedia.org The compound is primarily generated from two sources: the reduction of the glycolysis intermediate dihydroxyacetone phosphate (DHAP) by the enzyme glycerol-3-phosphate dehydrogenase (GPDH), or the phosphorylation of glycerol by glycerol kinase. wikipedia.orgtaylorandfrancis.com
The metabolic fate of Gro3P is a critical control point for cellular energy and storage. It can be channeled into the synthesis of glycerolipids or be utilized in the glycerol-3-phosphate shuttle, which transports cytosolic reducing equivalents into the mitochondrial electron transport chain for ATP production. nih.govwikipedia.org A key regulatory mechanism in controlling the cellular levels of Gro3P is its hydrolysis back to glycerol, a reaction catalyzed by the recently identified mammalian enzyme, glycerol-3-phosphate phosphatase (G3PP). nih.govnih.gov
This hydrolysis establishes a "glycerol cycle" or "glycerol shunt," which provides a previously unrecognized layer of metabolic regulation. nih.govnih.gov By controlling the concentration of Gro3P, G3PP influences the direction of metabolic flux. researchgate.netresearchgate.net For instance, under conditions of high glucose, increased G3PP activity can divert glucose-derived carbons away from glycerolipid synthesis and back towards glycerol, which can then be released from the cell. researchgate.netnih.gov This effectively controls the rate of both glycolysis and lipogenesis. researchgate.net In hepatocytes, this regulation extends to gluconeogenesis, where G3PP can suppress the entry of glycerol into this pathway. researchgate.net Therefore, the balance between the synthesis of Gro3P and its hydrolysis by G3PP is a crucial determinant of whether a cell stores energy as fat, utilizes glucose for energy, or releases glycerol.
Table 1: Key Enzymes in sn-Glycerol 3-phosphate Metabolism
| Enzyme | Abbreviation | Function | Metabolic Pathway |
|---|---|---|---|
| Glycerol-3-phosphate dehydrogenase | GPDH | Catalyzes the reversible conversion of dihydroxyacetone phosphate (DHAP) to sn-glycerol 3-phosphate. wikipedia.org | Glycolysis, Glycerol-3-Phosphate Shuttle |
| Glycerol Kinase | GK | Phosphorylates glycerol to form sn-glycerol 3-phosphate. wikipedia.orgtaylorandfrancis.com | Glycerol Metabolism, Gluconeogenesis |
| sn-Glycerol-3-phosphate acyltransferase | GPAT | Catalyzes the acylation of sn-glycerol 3-phosphate to produce lysophosphatidic acid, the first step in glycerolipid synthesis. nih.govnih.gov | Lipid Biosynthesis |
| Glycerol-3-phosphate phosphatase | G3PP (PGP) | Hydrolyzes sn-glycerol 3-phosphate to glycerol and phosphate, regulating its cellular concentration. uniprot.orguniprot.org | Glycerol Cycle, Metabolic Regulation |
Gene Expression and Regulation of G3PP/PGP
The enzyme responsible for the hydrolysis of sn-glycerol 3-phosphate is glycerol-3-phosphate phosphatase (G3PP), which is encoded by the phosphoglycolate phosphatase (PGP) gene. nih.govgenecards.org While initially characterized for its ability to hydrolyze phosphoglycolate, its primary physiological function in mammals is now understood to be the regulation of Gro3P levels. nih.govfrontiersin.org
The expression of the PGP gene is ubiquitous across various tissues, but the levels of expression differ significantly, suggesting tissue-specific roles. uniprot.orgresearchgate.net Tissues with high energy expenditure and fat-burning capacity, such as the heart and skeletal muscle, exhibit high expression of G3PP. This high expression is thought to prevent the toxic accumulation of lipids in these tissues by limiting the availability of Gro3P for fat synthesis. researchgate.net Conversely, tissues primarily involved in gluconeogenesis and/or lipogenesis, like the liver, kidney, and white adipose tissue, show lower expression levels, which is consistent with their need to maintain a sufficient supply of Gro3P for these processes. researchgate.net
The expression of G3PP/PGP is dynamically regulated by the nutritional state of the organism, highlighting its role in adapting to different metabolic demands. frontiersin.orgresearchgate.net For example, during fasting, G3PP expression increases in white adipose tissue (WAT) while it decreases in brown adipose tissue (BAT). The increase in WAT is believed to promote the release of glycerol into circulation for use in gluconeogenesis in the liver. frontiersin.orgresearchgate.net In contrast, under a high-fat diet, G3PP expression decreases in WAT to facilitate fat storage, while it increases in BAT, possibly to enhance the burning of fatty acids. researchgate.net This differential, nutritional control of G3PP expression underscores its importance in systemic fuel and energy metabolism. researchgate.net
Table 2: Nutritional Regulation of G3PP/PGP Gene Expression
| Tissue | Nutritional State | G3PP/PGP Expression | Proposed Metabolic Consequence |
|---|---|---|---|
| White Adipose Tissue (WAT) | Fasting | Increased frontiersin.orgresearchgate.net | Promotes glycerol release for gluconeogenesis. researchgate.net |
| Brown Adipose Tissue (BAT) | Fasting | Decreased researchgate.net | Traps fatty acids and glucose as glycerolipids for future thermogenesis. researchgate.net |
| White Adipose Tissue (WAT) | High-Fat Diet | Decreased researchgate.net | Enhances storage of fat. researchgate.net |
| Brown Adipose Tissue (BAT) | High-Fat Diet | Increased researchgate.net | Promotes effective fatty acid oxidation. researchgate.net |
| Pancreatic Islets (β-cells) | High Glucose | Inversely related to ATP synthesis | Controls glucose-stimulated insulin secretion and protects from glucotoxicity. nih.govnih.gov |
| Hepatocytes (Liver) | High Glucose | Sufficient to serve as substrate | Regulates gluconeogenesis and fat storage. nih.gov |
Cellular and Subcellular Dynamics of Sn Glycerol 3 Phosphate
Transport Mechanisms of sn-Glycerol 3-phosphate
The passage of sn-Glycerol 3-phosphate across cellular membranes is a critical step in its metabolism and is primarily mediated by specific transporters and shuttle systems.
In many bacteria, including Escherichia coli, the uptake of sn-Glycerol 3-phosphate is facilitated by the Glycerol-3-phosphate transporter (GlpT). nih.govnih.gov GlpT is a secondary active transporter belonging to the major facilitator superfamily (MFS). nih.govresearchgate.net It functions as an antiporter, exchanging one molecule of sn-Glycerol 3-phosphate for one molecule of inorganic phosphate (B84403) (Pi) across the inner bacterial membrane. nih.govnih.gov This transport mechanism is crucial for the utilization of external sn-Glycerol 3-phosphate as a carbon and energy source. nih.gov The structure of GlpT reveals a pore-like channel with a substrate-binding site that includes two critical arginine residues. nih.govresearchgate.net The transporter operates via a single-binding site, alternating-access mechanism, often described as a "rocker-switch" type of movement, to translocate its substrates across the membrane. nih.gov Interestingly, the antibiotic fosfomycin (B1673569) can enter bacterial cells by mimicking sn-Glycerol 3-phosphate and utilizing the GlpT transporter. asm.org
Table 1: Characteristics of the GlpT Transporter in E. coli
| Feature | Description | Source |
|---|---|---|
| Protein Family | Major Facilitator Superfamily (MFS) | nih.gov |
| Function | Antiporter | nih.govnih.gov |
| Substrates | sn-Glycerol 3-phosphate, Inorganic phosphate (Pi) | nih.govnih.gov |
| Mechanism | Secondary active transport; single-binding site, alternating-access | nih.govasm.org |
| Location | Inner bacterial membrane | researchgate.net |
| Physiological Role | Uptake of external sn-Glycerol 3-phosphate | nih.gov |
In eukaryotes, particularly in tissues with high energy demands like skeletal muscle and the brain, the glycerol (B35011) phosphate shuttle plays a vital role in transferring reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain. wikipedia.orgadpcollege.ac.inyoutube.com The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems to transport its electrons for oxidative phosphorylation. wikipedia.orgyoutube.com
The shuttle consists of two key enzymes:
Cytosolic glycerol-3-phosphate dehydrogenase (GPD1): This enzyme, located in the cytosol, catalyzes the reduction of dihydroxyacetone phosphate (DHAP) to sn-Glycerol 3-phosphate, with the concomitant oxidation of NADH to NAD+. youtube.comwikipedia.org This reaction regenerates the cytosolic NAD+ required for glycolysis to continue. youtube.com
Mitochondrial glycerol-3-phosphate dehydrogenase (GPD2): This enzyme is embedded in the inner mitochondrial membrane, facing the intermembrane space. wikipedia.orgplos.org It oxidizes sn-Glycerol 3-phosphate back to DHAP, transferring the electrons to flavin adenine (B156593) dinucleotide (FAD) to form FADH2. wikipedia.orgwikipedia.org The FADH2 then donates its electrons to the electron transport chain at the level of coenzyme Q (ubiquinone). plos.orgsketchy.com
This shuttle is less energy-efficient than the malate-aspartate shuttle, as the electrons from FADH2 enter the electron transport chain downstream of Complex I, resulting in the synthesis of approximately 1.5 to 2 ATP molecules per NADH molecule from the cytosol. youtube.comaklectures.com
Table 2: Components and Function of the Glycerol Phosphate Shuttle
| Component | Location | Function | Source |
|---|---|---|---|
| Cytosolic glycerol-3-phosphate dehydrogenase (GPD1) | Cytosol | Reduces DHAP to sn-Glycerol 3-phosphate, oxidizing NADH to NAD+ | youtube.comwikipedia.org |
| sn-Glycerol 3-phosphate | Cytosol -> Intermembrane space | Carries reducing equivalents across the outer mitochondrial membrane | wikipedia.orgmedchemexpress.com |
| Mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) | Inner mitochondrial membrane | Oxidizes sn-Glycerol 3-phosphate to DHAP, reducing FAD to FADH2 | wikipedia.orgplos.org |
| FADH2 | Inner mitochondrial membrane | Donates electrons to the electron transport chain via coenzyme Q | plos.orgsketchy.com |
| Dihydroxyacetone phosphate (DHAP) | Intermembrane space -> Cytosol | Regenerated and returns to the cytosol | wikipedia.orgmedchemexpress.com |
Compartmentalization of sn-Glycerol 3-phosphate Metabolism
The synthesis and utilization of sn-Glycerol 3-phosphate are segregated into different cellular compartments, reflecting its diverse metabolic roles.
The cytosol is a major hub for sn-Glycerol 3-phosphate metabolism. Here, it is primarily synthesized from dihydroxyacetone phosphate, an intermediate of glycolysis, by the action of cytosolic glycerol-3-phosphate dehydrogenase (GPD1). wikipedia.orgmedchemexpress.com This cytosolic pool of sn-Glycerol 3-phosphate serves several purposes:
It is a key precursor for the synthesis of glycerolipids, including triglycerides and phospholipids (B1166683), which are essential for membrane biogenesis and energy storage. wikipedia.org
It functions as the substrate for the glycerol phosphate shuttle, playing a crucial role in cellular bioenergetics by regenerating cytosolic NAD+. nih.govnih.gov
In some organisms, it can be dephosphorylated to form glycerol. wikipedia.org
The regulation of cytosolic sn-Glycerol 3-phosphate levels is critical for maintaining redox balance and supporting lipid synthesis. nih.gov
While the primary synthesis of sn-Glycerol 3-phosphate occurs in the cytosol, its metabolism is intimately linked with mitochondrial function. As a small molecule, sn-Glycerol 3-phosphate can diffuse across the outer mitochondrial membrane into the intermembrane space. wikipedia.orgmedchemexpress.com Here, it interacts with the mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) located on the outer surface of the inner mitochondrial membrane. wikipedia.orgplos.org
The oxidation of sn-Glycerol 3-phosphate by mGPDH is a significant source of electrons for the mitochondrial electron transport chain, particularly in certain cell types. nih.gov This process links cytosolic carbohydrate metabolism directly to mitochondrial respiration. plos.org The oxidation of sn-Glycerol 3-phosphate by mitochondria can also lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, from multiple sites within the electron transport chain. nih.gov
In plants and algae, the chloroplast is another site of sn-Glycerol 3-phosphate synthesis. nih.gov This synthesis is catalyzed by a plastid-localized sn-glycerol-3-phosphate acyltransferase (GPAT). nih.govresearchgate.net The sn-Glycerol 3-phosphate produced within the chloroplast serves as a backbone for the synthesis of various lipids that are unique to this organelle, such as galactolipids, which are major components of the thylakoid membranes and are essential for photosynthesis. nih.gov
The GPAT enzymes in chloroplasts catalyze the acylation of the sn-1 position of sn-Glycerol 3-phosphate to produce lysophosphatidic acid (LPA), the first committed step in the synthesis of these important membrane lipids. nih.gov
sn-Glycerol 3-phosphate as a Precursor for Lipid Classes
sn-Glycerol 3-phosphate serves as the foundational backbone for the de novo synthesis of a wide array of glycerolipids. wikipedia.org Its conversion to phosphatidic acid is a committed step in the biosynthesis of numerous lipid classes, including phospholipids and triacylglycerols. youtube.comlibretexts.org
The journey from sn-glycerol 3-phosphate to phospholipids begins with two sequential acylation reactions. The first step is the acylation of the sn-1 position of sn-glycerol 3-phosphate by a fatty acyl-CoA, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT). libretexts.orgnih.gov This produces lysophosphatidic acid. The second acylation, at the sn-2 position, is catalyzed by acylglycerophosphate acyltransferase (AGPAT), resulting in the formation of phosphatidic acid. libretexts.org Phosphatidic acid is a key branch point, leading to the synthesis of various phospholipids that are essential components of cellular membranes. youtube.com In bacteria such as Bacillus subtilis, the synthesis of sn-glycerol 3-phosphate is indispensable for phospholipid production. nih.govnih.govasm.org
sn-Glycerol 3-phosphate is a primary precursor for the synthesis of triacylglycerols (TAGs), the main form of energy storage in many organisms. nih.govyoutube.com The synthesis of TAGs follows the Kennedy pathway, which starts with the acylation of sn-glycerol 3-phosphate to form lysophosphatidic acid and then phosphatidic acid, as described above. libretexts.org The phosphatidic acid is then dephosphorylated by phosphatidic acid phosphohydrolase (PAP) to yield diacylglycerol (DAG). libretexts.org Finally, a third fatty acyl-CoA is esterified to the DAG by diacylglycerol acyltransferase (DGAT) to produce a triacylglycerol molecule. youtube.com This pathway is the predominant route for TAG synthesis in the liver and adipose tissue. libretexts.org
Table 1: Key Enzymes in Triacylglycerol Synthesis from sn-Glycerol 3-phosphate
| Enzyme | Reaction Catalyzed | Product |
| Glycerol-3-phosphate acyltransferase (GPAT) | Acylation of sn-glycerol 3-phosphate at the sn-1 position | Lysophosphatidic acid |
| Acylglycerophosphate acyltransferase (AGPAT) | Acylation of lysophosphatidic acid at the sn-2 position | Phosphatidic acid |
| Phosphatidic acid phosphohydrolase (PAP) | Dephosphorylation of phosphatidic acid | Diacylglycerol (DAG) |
| Diacylglycerol acyltransferase (DGAT) | Acylation of diacylglycerol | Triacylglycerol (TAG) |
This table outlines the sequential enzymatic steps in the Kennedy pathway for triacylglycerol synthesis, starting from sn-glycerol 3-phosphate.
In plants, sn-glycerol 3-phosphate is also a crucial precursor for the synthesis of extracellular lipid polyesters like cutin and suberin. nsf.govnih.gov These biopolymers form protective barriers on the surfaces of aerial and underground plant organs, respectively. researchgate.net The biosynthesis of these polyesters involves specialized glycerol-3-phosphate acyltransferases (GPATs). nih.govnsf.gov For instance, certain GPATs involved in cutin biosynthesis can directly transfer an acyl group to the sn-2 position of glycerol-3-phosphate. nih.gov In the case of suberin, which is composed of polyaliphatic and polyphenolic domains, glycerol acts as a key backbone monomer. nih.gov Studies in Arabidopsis have shown that GPAT5 is essential for the production of monoacylglyceryl esters that are incorporated into the suberin polymer. nih.govnih.gov
Table 2: Plant GPATs and their Role in Lipid Polyester Synthesis
| GPAT Family Member | Plant Species | Function |
| GPAT4, GPAT6, GPAT8 | Arabidopsis thaliana | Involved in cutin precursor formation. nsf.gov |
| GPAT5 | Arabidopsis thaliana | Produces monoacylglyceryl esters for suberin synthesis. nih.govnih.gov |
This table highlights specific glycerol-3-phosphate acyltransferases in plants and their dedicated roles in the biosynthesis of the extracellular lipid polyesters, cutin and suberin.
Comparative Biochemistry and Evolutionary Aspects of Sn Glycerol 3 Phosphate Pathways
Phylogenetic Analysis of sn-Glycerol 3-phosphate Metabolizing Enzymes
The central enzyme in G3P metabolism is glycerol-3-phosphate dehydrogenase (GPDH), which catalyzes the reversible conversion of dihydroxyacetone phosphate (B84403) (DHAP) to G3P. wikipedia.org Phylogenetic analyses of GPDH amino acid sequences reveal a complex evolutionary history with multiple families or clades of these enzymes. nih.gov These analyses show that the evolutionary origins of GPDH enzymes often align with the phylogeny of the species from which they are identified. nih.gov
A significant evolutionary divergence is observed between the enzymes responsible for the synthesis of the glycerol (B35011) phosphate backbone in archaea versus bacteria and eukarya. Archaea utilize sn-glycerol 1-phosphate (G1P), the enantiomer of G3P, for their ether-linked isoprenoid lipids. nih.govnih.gov The enzymes that produce G1P, G1P dehydrogenases (G1PDH), are not homologous to the GPDHs found in bacteria and eukarya, highlighting a fundamental split in the evolution of lipid biosynthesis pathways, often referred to as the "lipid divide". nih.gov
Within the GPDH family, further diversification is evident. For instance, phylogenetic trees of GPDH from various insects show clustering according to their respective orders, such as Coleoptera, Hymenoptera, and Lepidoptera. researchgate.net Similarly, analyses of fungal GPDH sequences indicate that their evolutionary relationships mirror the phylogeny of the fungal species. nih.gov In the red alga Pyropia haitanensis, phylogenetic analysis has surprisingly shown that its GPDH is more closely related to animal orthologs than to those of other algae or plants. nih.gov
Some GPDH enzymes in algae, like those in Chlamydomonas reinhardtii and Dunaliella salina, possess additional domains, such as a phosphoserine phosphatase (PSP) domain. plos.orgresearchgate.net This fusion of domains suggests a bifunctional enzyme capable of directly synthesizing glycerol from DHAP, a feature not observed in their plant counterparts. researchgate.netnih.gov
Functional Conservation and Diversification Across Biological Kingdoms
The core function of G3P as a precursor for glycerolipid synthesis is conserved across all domains of life. However, the metabolic pathways and the roles of G3P have diversified significantly to meet the specific needs of different organisms.
Prokaryotic sn-Glycerol 3-phosphate Metabolism
In prokaryotes, G3P metabolism is central to linking carbohydrate and lipid metabolism. The membrane-associated G3P dehydrogenase (GlpD) in Escherichia coli is a key enzyme in the respiratory chain, oxidizing G3P to DHAP and transferring electrons to the electron transport chain. nih.gov This process is crucial for aerobic growth on glycerol. nih.gov In Pseudomonas aeruginosa, G3P homeostasis is critical for growth and the production of virulence factors. nih.gov The catabolism of G3P is tightly regulated, with the GlpD enzyme playing a key role. nih.gov The glycerol phosphate pathway is also the primary route for triglyceride biosynthesis in many bacteria. nih.gov
Eukaryotic sn-Glycerol 3-phosphate Metabolism (Fungi, Plants, Mammals)
Fungi: In fungi such as Saccharomyces cerevisiae, G3P metabolism is vital for protection against osmotic stress through the synthesis of glycerol. nih.govnih.gov The cytosolic, NAD+-dependent GPDH is a key enzyme in this process. nih.gov Fungi possess different isoforms of G3P acyltransferases (GPATs), the enzymes that catalyze the first step of glycerolipid synthesis, with some localized to the mitochondria and others to the endoplasmic reticulum. nih.gov In the insect-pathogenic fungus Metarhizium robertsii, a single GPAT is responsible for this crucial step, and its deletion significantly reduces triacylglycerol accumulation. nih.gov
Plants: Higher plants have two primary pathways for G3P synthesis: the reduction of DHAP by GPDH and the phosphorylation of glycerol by glycerol kinase. nih.gov Plant GPDH genes are key factors in responding to various abiotic stresses. nih.gov For example, in maize (Zea mays), six distinct GPDH genes have been identified, and their expression is modulated by stress conditions. nih.gov In Arabidopsis, a mitochondrial G3P shuttle, involving GPDH, is important for modulating the NADH/NAD+ ratio. caymanchem.com G3P also plays a vital role in plant immunity, contributing to systemic acquired resistance. caymanchem.com
Mammals: In mammals, G3P is at the crossroads of glycolysis, gluconeogenesis, and lipid metabolism. frontiersin.org It is the backbone for the synthesis of glycerolipids, including triglycerides and phospholipids (B1166683). frontiersin.org The glycerol-3-phosphate shuttle system, which involves both cytosolic and mitochondrial GPDHs, is essential for transferring reducing equivalents from NADH produced during glycolysis into the mitochondria for oxidative phosphorylation. wikipedia.orgyoutube.comyoutube.com Until recently, it was believed that mammalian cells lacked a specific glycerol-3-phosphate phosphatase (G3PP). However, recent research has identified that phosphoglycolate phosphatase (PGP) can function as a G3PP, hydrolyzing G3P to glycerol and providing a new layer of metabolic regulation. frontiersin.orgnih.gov This discovery has significant implications for understanding metabolic diseases like type 2 diabetes and obesity. frontiersin.org
Algal sn-Glycerol 3-phosphate Metabolism
In algae, G3P metabolism is crucial for responses to environmental stresses, particularly osmotic stress and nutrient starvation. nih.gov Many microalgae accumulate high levels of triacylglycerols (TAGs) as an energy storage compound under stress conditions, and G3P is the essential precursor for this synthesis. nih.govoup.com
In the green alga Chlamydomonas reinhardtii, there are at least five GPDH enzymes, with distinct isoforms induced by nutrient starvation and salt stress. nih.gov Knockdown of specific GPDH isoforms leads to a significant reduction in TAG accumulation. nih.gov As mentioned earlier, some algal GPDHs are multidomain enzymes with both dehydrogenase and phosphatase activities, allowing for the direct synthesis of glycerol, a key osmolyte. researchgate.net
The halotolerant alga Dunaliella salina is a classic example of adaptation through G3P metabolism. It accumulates high intracellular concentrations of glycerol to counteract high salinity. GPDH is a rate-limiting enzyme in this pathway. plos.org The GPDH in D. salina also contains a SerB domain, suggesting a potential phosphatase activity. plos.org
Adaptation of sn-Glycerol 3-phosphate Pathways to Specific Environmental Niches or Organismal Requirements
The diversity of G3P pathways is a clear indicator of their adaptation to specific environmental and physiological needs.
Halotolerance: In extremely halotolerant fungi like Hortaea werneckii and the halophilic Wallemia ichthyophaga, G3P metabolism is adapted for survival in high-salt environments. nih.gov H. werneckii has two salt-inducible GPD1 genes, while W. ichthyophaga has a single, less salt-responsive GPD1. nih.gov These adaptations in GPDH regulation allow for the controlled synthesis of glycerol as a compatible solute.
Cold Tolerance: In insects, G3P is a precursor for the synthesis of glycerol, which acts as a cryoprotectant. researchgate.net The enzymes glycerol-3-phosphate dehydrogenase (GPDH) and glycerol kinase (GK) are linked to the production of high quantities of glycerol for rapid cold hardening. researchgate.net Similarly, in wheat, exposure to cold stress leads to changes in glycerophospholipid metabolism, highlighting its role in cold adaptation. frontiersin.org
Pathogenesis: In the opportunistic pathogen Pseudomonas aeruginosa, the metabolism of glycerol, and consequently G3P, is important for its adaptation and persistence in the cystic fibrosis lung environment, where glycerol is available from the breakdown of lung surfactants. nih.gov
Thermogenesis and Metabolism: A comparative study of brown and mountain hares revealed species-specific differences in G3P metabolism. Mountain hares, adapted to colder climates, exhibit higher G3P shuttle activity in their mitochondria. nih.gov This adaptation is linked to differences in mitochondrial bioenergetics and thermogenesis. nih.gov
Cancer Metabolism: Prostate cancer cells show increased activity of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). mdpi.com This metabolic adaptation provides the cancer cells with energy and intermediates necessary for rapid growth and proliferation. mdpi.com
This remarkable plasticity of the sn-glycerol 3-phosphate pathways underscores their fundamental importance and adaptability in the face of diverse evolutionary pressures and metabolic demands across the biological world.
Interactive Data Table: GPDH Isoforms and Their Roles
| Organism | Enzyme/Gene | Location | Key Function(s) | Reference |
| Saccharomyces cerevisiae | GPD1 | Cytosol | Osmotic stress response (glycerol synthesis) | nih.govnih.gov |
| Chlamydomonas reinhardtii | GPD2, GPD3 | Chloroplast, Cytosol | TAG accumulation under nutrient stress | nih.gov |
| Escherichia coli | GlpD | Inner Membrane | Respiration, aerobic growth on glycerol | nih.gov |
| Homo sapiens | cGPDH, mGPDH | Cytosol, Mitochondria | Glycerol-3-phosphate shuttle, lipid synthesis | wikipedia.orgyoutube.com |
| Hortaea werneckii | HwGpd1A, HwGpd1B | Cytosol | Halotolerance (glycerol synthesis) | nih.gov |
| Zea mays | ZmGPDH1-6 | Various | Abiotic stress response | nih.gov |
Methodological Approaches in Sn Glycerol 3 Phosphate Research
In Vitro Enzymatic Assays
In vitro enzymatic assays are fundamental for characterizing the enzymes that metabolize G3P. These assays allow for the determination of enzyme kinetics, substrate specificity, and the effects of inhibitors or activators.
Spectrophotometric and fluorometric assays are widely used for the quantification of G3P and the activity of G3P-metabolizing enzymes.
Spectrophotometric Assays: These methods often rely on the coupling of the G3P dehydrogenase (GPDH) reaction to the reduction of a chromogenic substrate. 3hbiomedical.comsigmaaldrich.com For instance, the oxidation of G3P to dihydroxyacetone phosphate (B84403) (DHAP) by GPDH is accompanied by the reduction of NAD+ to NADH. 3hbiomedical.com The increase in absorbance at 340 nm due to NADH formation is directly proportional to the G3P concentration or GPDH activity. 3hbiomedical.com Another approach involves the oxidation of G3P by glycerol-3-phosphate oxidase, which produces hydrogen peroxide (H2O2). sigmaaldrich.com The H2O2 is then used in a peroxidase-catalyzed reaction to generate a colored product that can be measured spectrophotometrically. sigmaaldrich.com Commercial kits are available that utilize a probe which is reduced by an intermediate from the G3P oxidation to produce a colored product with absorbance at 450 nm.
Fluorometric Assays: These assays offer higher sensitivity compared to spectrophotometric methods. aatbio.com A common principle involves an enzyme-coupled reaction that produces hydrogen peroxide, which then reacts with a fluorogenic probe (like Amplite® Red) to generate a highly fluorescent product. aatbio.comaatbio.com The fluorescence intensity, typically measured at an excitation/emission of 540/590 nm, is proportional to the amount of G3P in the sample. aatbio.com These assays are adaptable to high-throughput screening (HTS) formats in 96-well or 384-well plates. aatbio.comaatbio.com
Table 1: Comparison of Detection Methods for sn-Glycerol 3-phosphate
| Feature | Spectrophotometric Assay | Fluorometric Assay |
| Principle | Measures change in absorbance of a chromogenic product. 3hbiomedical.comsigmaaldrich.com | Measures fluorescence intensity of a fluorogenic product. aatbio.comclinisciences.com |
| Sensitivity | Generally lower, in the micromolar range. aatbio.com | Higher, can detect picomole amounts. aatbio.com |
| Common Wavelengths | 340 nm (NADH), 450 nm, or ~575 nm depending on the kit. 3hbiomedical.comaatbio.com | Ex/Em = 540/590 nm or 535/587 nm. aatbio.comabcam.com |
| Advantages | Simple, widely available equipment. nih.gov | High sensitivity, suitable for HTS. aatbio.com |
| Disadvantages | Lower sensitivity, potential for interference from colored compounds. | Requires a fluorescence microplate reader, potential for quenching. |
Radiometric assays provide a highly sensitive and direct method for studying the metabolism of G3P. These assays involve the use of isotopically labeled substrates, such as [3H]glycerol-3-phosphate or [14C]glycerol-3-phosphate ([14C]G3P).
The principle of these assays is to trace the fate of the radiolabeled G3P through enzymatic reactions. For example, in studies of phospholipid biosynthesis, platelets can be incubated with [3H]glycerol. nih.gov The incorporation of the tritium (B154650) label into downstream products like phosphatidylcholine and phosphatidylethanolamine (B1630911) can then be quantified. nih.gov This approach allows for the investigation of metabolic fluxes and pathway dynamics. A high-throughput radiometric assay was developed to characterize the enzymatic hydrolysis of ghrelin, which is based on the solvent partitioning of [3H]-octanoic acid liberated from [3H]-octanoyl ghrelin. nih.gov
After the enzymatic reaction, the products must be separated and quantified.
Thin-Layer Chromatography (TLC): TLC is a cost-effective and straightforward method for separating lipids and other metabolites. researchgate.netresearchgate.net For instance, in the study of phospholipid synthesis, TLC can be used to separate different phospholipid species produced from radiolabeled G3P. nih.gov The separated compounds are visualized, and their radioactivity is measured to determine the extent of the reaction. Different mobile phases, such as acetonitrile:distilled water, can be optimized for better separation of glycerol (B35011) and its derivatives. researchgate.netresearchgate.net
Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) coupled with gas chromatography (GC) or liquid chromatography (LC) offers high specificity and sensitivity for the analysis of G3P and its metabolites. nih.govuky.edunih.gov For GC-MS analysis, G3P is typically derivatized, for example, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to make it volatile. nih.govuky.edunih.gov The derivatized G3P can then be separated by GC and detected by MS using selective ion monitoring for accurate quantification. nih.gov LC-MS/MS is also a powerful tool for analyzing G3P and related compounds directly from biological extracts without derivatization.
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are indispensable for understanding the in vivo function of enzymes involved in G3P metabolism.
The identification and functional characterization of genes encoding G3P-metabolizing enzymes often rely on gene cloning and heterologous expression.
Gene Cloning: Genes suspected of being involved in G3P metabolism can be identified through sequence homology to known genes from other organisms. nih.govnih.gov For example, the gpsA gene from Bacillus subtilis, which encodes a dihydroxyacetone phosphate reductase, was cloned by complementing an Escherichia coli mutant that was auxotrophic for G3P. nih.govnih.gov Similarly, the glpD gene encoding aerobic sn-glycerol-3-phosphate dehydrogenase in E. coli was cloned into a plasmid for further study. nau.edu
Heterologous Expression Systems: Once a gene is cloned, it is often expressed in a host organism, such as E. coli or yeast, that either lacks the endogenous enzyme activity or has a well-characterized genetic background. nih.govnih.gov This allows for the production of large quantities of the enzyme for purification and in vitro characterization. For instance, the DhGPD1 gene from the osmotolerant yeast Debaryomyces hansenii, which encodes a glycerol-3-phosphate dehydrogenase, was expressed in a Saccharomyces cerevisiae strain deficient in glycerol synthesis to confirm its function. nih.gov Overexpression of glycerol-3-phosphate acyltransferase (GPAT) in microalgae like Nannochloropsis oceanica has been used to study its role in lipid accumulation. nih.gov
Site-directed mutagenesis is a powerful technique used to investigate the relationship between the structure and function of an enzyme. mdpi.commdpi.com By changing specific amino acid residues in the enzyme's sequence, researchers can probe the roles of these residues in substrate binding, catalysis, and regulation.
For example, site-directed mutagenesis of a chloroplastidial glycerol-3-phosphate acyltransferase (GPAT) from the microalga Lobosphaera incisa was used to investigate the importance of a specific arginine residue in the G3P binding site. nih.gov Mutating this arginine to a histidine, which is conserved in other chloroplastidial GPATs, led to increased phospholipid levels when expressed in yeast, suggesting a critical role for this residue in enzymatic activity. nih.gov Similarly, mutagenesis studies on human liver glycerol-3-phosphate dehydrogenase (hlGPDH) have helped to elucidate the roles of specific lysine (B10760008) and aspartate residues in the catalytic mechanism. nih.gov These studies provide detailed insights into how the enzyme's active site is organized to promote efficient catalysis. acs.org
Gene Knockout and Knockdown Studies in Model Organisms
Genetic manipulation in model organisms is a powerful tool for elucidating the physiological function of sn-glycerol 3-phosphate (G3P) metabolism. By deleting or reducing the expression of genes encoding key enzymes, researchers can observe the resulting metabolic and phenotypic changes.
Studies involving the silencing of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), the enzyme that links the G3P shuttle to the mitochondrial electron transport chain, have revealed species-specific metabolic adaptations. In a comparative study between temperate-adapted brown hares (Lepus europaeus) and cold-adapted mountain hares (Lepus timidus), GPD2 knockdown demonstrated a distinct role in controlling mitochondrial membrane potential and thermogenesis in skin fibroblasts. nih.govbiorxiv.org This suggests that G3P metabolism is pivotal in mediating physiological and bioenergetic divergence between closely related species. nih.gov Unexpectedly, silencing GPD2 also led to an enhancement in wound healing and cell proliferation rates in a species-specific manner. nih.gov
In the bacterium Pseudomonas aeruginosa, functional identification of genes involved in glycerol metabolism, such as glpK (glycerol kinase) and glpD (G3P dehydrogenase), has been critical to understanding how this pathogen utilizes glycerol and G3P for growth and virulence. nih.gov Furthermore, the availability of mGPDH-null mice has provided a model to investigate the enzyme's role, although compensatory metabolic pathways can sometimes mask the full impact of the genetic deletion. nih.govplos.org
A broader approach involves creating libraries of gene knockouts to screen for global changes in the lipidome. In a human colorectal carcinoma cell line (HCT116), the knockout of GNPAT, an enzyme that catalyzes the first step in plasmalogen biosynthesis using a G3P backbone, resulted in reduced ether lipid levels, confirming its essential role in this pathway. nih.gov
Table 1: Examples of Gene Knockout/Knockdown Studies in G3P Metabolism
| Model Organism | Gene Targeted | Method | Key Findings | Reference(s) |
| Hare (Lepus europaeus, Lepus timidus) | GPD2 | shRNA Knockdown | Revealed species-specific roles in mitochondrial membrane potential, thermogenesis, and cell proliferation. | nih.govbiorxiv.org |
| Human (HCT116 cells) | GNPAT | Knockout | Resulted in reduced levels of ether lipids, confirming its role in plasmalogen biosynthesis. | nih.gov |
| Mouse (Mus musculus) | GPD2 (mGPDH) | Knockout (Null mice) | Used to study the physiological role of the G3P shuttle, though complicated by compensatory pathways. | nih.govplos.org |
| Pseudomonas aeruginosa | glpK, glpD | Gene Deletion | Characterized the roles of key enzymes in glycerol and G3P metabolism, growth, and virulence. | nih.gov |
Structural Characterization of sn-Glycerol 3-phosphate Interacting Proteins
Understanding the precise molecular interactions between sn-glycerol 3-phosphate and its associated proteins is fundamental to deciphering its biological function. High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy are indispensable for this purpose.
X-ray crystallography provides atomic-level detail of protein structures, allowing for the precise mapping of active sites and substrate-binding pockets. This technique has been successfully applied to human liver glycerol 3-phosphate dehydrogenase (hlGPDH), an enzyme that catalyzes the reduction of dihydroxyacetone phosphate (DHAP) to form G3P. nih.gov
Crystal structures of hlGPDH have been solved in several states: unliganded (apo-form), in a binary complex with NAD, and in a ternary complex with NAD and the substrate DHAP. nih.gov These structures reveal the exact positioning of the substrate within the active site and highlight the critical role of specific amino acid residues. For example, mutagenesis studies guided by these structures have confirmed that Lys120 is positioned to donate a proton to the carbonyl of DHAP, and its mutation leads to a significant (5.3 kcal/mol) destabilization of the reaction's transition state. nih.gov The structural data also show how other residues, like Asp260 and Arg269, contribute to transition state stabilization through electrostatic interactions. nih.gov
Table 2: X-ray Crystal Structures of Human Glycerol 3-Phosphate Dehydrogenase (hlGPDH)
| Complex | PDB ID | Resolution | Key Insight | Reference(s) |
| Unliganded hlGPDH | 6CII | 2.15 Å | Provides the baseline structure of the apo-enzyme. | nih.gov |
| hlGPDH-NAD Binary Complex | 6CIJ | 1.85 Å | Shows conformational changes upon cofactor binding. | nih.gov |
| hlGPDH-NAD-DHAP Ternary Complex | 6CIK | 2.50 Å | Illustrates the positioning of the substrate (DHAP) in the active site prior to catalysis. | nih.gov |
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large and flexible protein complexes that are often difficult to crystallize. nih.govucl.ac.uk This method is particularly well-suited for studying membrane-bound enzymes like mitochondrial G3P dehydrogenase (mGPDH) or large multi-protein assemblies involved in lipid metabolism. ucl.ac.uk
The cryo-EM workflow involves flash-freezing the purified protein complex in a thin layer of vitreous ice, followed by imaging with an electron microscope. nih.gov Recent advances, including direct electron detectors and sophisticated image processing algorithms, have enabled the determination of protein structures at near-atomic resolution (1.4-3 Å). ucl.ac.ukosti.gov While a specific high-resolution cryo-EM structure for a G3P-interacting complex is not yet prevalent in the cited literature, the methodology is the most feasible approach to reveal the spatial organization and functional modifications of such complexes, especially those that are large, dynamic, or embedded in membranes. nih.govucl.ac.uk
Metabolic Flux Analysis using Isotopic Tracers
Metabolic flux analysis (MFA) is a quantitative technique used to measure the rates (fluxes) of intracellular reactions. mdpi.com It provides a dynamic view of metabolic activity that cannot be obtained from measuring metabolite concentrations alone. mdpi.com The method involves introducing a stable isotope-labeled substrate, such as ¹³C-labeled glucose or glutamine, into a biological system. nih.gov As the tracer is metabolized, the labeled atoms are incorporated into downstream intermediates, including G3P. nih.gov
By measuring the mass isotopomer distribution (the pattern of isotope labeling) in these metabolites, typically via mass spectrometry, researchers can computationally estimate the fluxes through various metabolic pathways. nih.gov This approach has been used to:
Elucidate pathway activity: Determine the relative contributions of glycolysis, the pentose (B10789219) phosphate pathway, and the TCA cycle to cellular metabolism. nih.govresearchgate.net
Reveal reaction reversibility: Distinguish between the net direction and the reversibility of reactions in pathways like upper glycolysis. mdpi.com
Spatially resolve metabolism: A novel technique called iso-imaging couples isotope tracing with mass spectrometry imaging to visualize metabolic fluxes, including that of G3P, across different regions of a tissue, such as the cortex and medulla of the kidney. nih.gov
Identify species-specific differences: Metabolite tracing has been used to uncover significant variations in G3P metabolism between different hare species, linking it to adaptive thermogenesis. nih.gov
The choice of isotopic tracer is critical, as it determines the precision of the flux estimates for specific pathways. For instance, [1,2-¹³C₂]glucose provides highly precise estimates for glycolysis, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle. nih.govresearchgate.net
Quantitative Metabolomics for sn-Glycerol 3-phosphate Profiling
Quantitative metabolomics focuses on the accurate measurement of the concentrations of metabolites in biological samples. Accurate quantification of G3P is crucial for understanding its role in diverse processes, from lipid biosynthesis to human diseases like diabetes and cancer, but is complicated by its rapid degradation in extracts. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique used for G3P profiling. nih.gov Targeted metabolomics using LC-MS has been instrumental in identifying species-specific differences in G3P levels in hares. nih.gov These quantitative methods are essential for correlating changes in G3P abundance with genetic modifications or physiological states.
Use of Chemical Probes and Enzyme Inhibitors (e.g., mGPDH inhibitors)
Chemical probes and selective enzyme inhibitors are invaluable tools for the acute modulation of protein function, allowing researchers to study the immediate effects of blocking a specific metabolic step. nih.gov This approach complements genetic methods by offering temporal control.
A novel class of cell-permeant, small-molecule inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) has been discovered and characterized. nih.govnih.gov These inhibitors, termed iGPs, are potent and selective tools for investigating the role of G3P metabolism. nih.gov
Structure and Potency: Structure-activity relationship studies identified a core benzimidazole-phenyl-succinamide structure as essential for inhibition. nih.govnih.gov Modifications to this core structure modulate potency and selectivity. nih.gov Key compounds like iGP-1 and iGP-5 act as mixed inhibitors with IC₅₀ and Kᵢ values in the low micromolar range (1-15 µM). nih.govnih.gov
Applications: These inhibitors can be used in both isolated mitochondria and intact cell systems to probe the function of the G3P shuttle. nih.govnih.gov
In addition to these novel inhibitors, established metabolite analogs act as competitive inhibitors of mGPDH by binding to the substrate pocket. These include dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate. plos.orgnih.gov However, some of these analogs may lack specificity; for example, glyceraldehyde 3-phosphate has been shown to also alter succinate (B1194679) oxidation in isolated mitochondria. plos.org
Table 3: Selected Inhibitors of Mitochondrial G3P Dehydrogenase (mGPDH)
| Inhibitor | Type of Inhibition | Potency (IC₅₀ / Kᵢ) | Key Characteristics | Reference(s) |
| iGP-1 | Mixed | ~1–15 µM | Novel, cell-permeant small molecule with a benzimidazole-phenyl-succinamide core. | nih.govnih.gov |
| iGP-5 | Mixed | ~1–15 µM | Analog of iGP-1; used to probe structure-activity relationships. | nih.govnih.gov |
| Glyceraldehyde 3-phosphate | Competitive | Not specified | Metabolite analog; established competitive inhibitor but may lack specificity. | plos.orgnih.gov |
| Dihydroxyacetone phosphate (DHAP) | Competitive | Not specified | Product of the mGPDH reaction and a known competitive inhibitor. | nih.gov |
Future Directions and Research Perspectives on Sn Glycerol 3 Phosphate
Elucidation of Uncharacterized Enzymes and Regulatory Mechanisms
A primary focus for future research is the continued identification and characterization of enzymes and regulatory pathways governing G3P metabolism. While the core enzymes are well-established, recent discoveries highlight that our understanding is far from complete.
A notable example is the recent characterization of a mammalian glycerol-3-phosphate phosphatase (G3PP), an enzyme previously known as phosphoglycolate phosphatase (PGP). frontiersin.orgnih.gov This enzyme hydrolyzes G3P to glycerol (B35011), representing a previously unrecognized control point in cellular G3P levels. frontiersin.orgnih.gov Its expression and activity have been shown to influence gluconeogenesis, fat storage in hepatocytes, and glucose-stimulated insulin (B600854) secretion in pancreatic β-cells, particularly under conditions of high glucose. frontiersin.orgnih.gov Further research is needed to fully elucidate the tissue-specific roles and regulatory mechanisms of G3PP/PGP.
Moreover, the transcriptional regulation of key enzymes in G3P synthesis and utilization requires deeper investigation. The family of acyl-CoA:glycerol-sn-3-phosphate acyltransferases (GPATs), which catalyze the first committed step in glycerolipid synthesis, presents a key area of study. nih.gov While the transcriptional regulation of GPAT1 is relatively well understood, the mechanisms governing the other three mammalian GPAT isoforms (GPAT2, GPAT3, and GPAT4) remain largely undetermined. nih.gov Understanding how these isoforms are differentially regulated in various tissues and in response to metabolic cues will be critical. For instance, initial findings suggest that retinoic acid may regulate the GPAT2 promoter, and peroxisome proliferator-activated receptor γ (PPARγ) influences GPAT3 expression, which is linked to triacylglycerol synthesis in adipose tissues. nih.gov
Future research should also focus on identifying novel post-translational modifications and allosteric regulators of G3P metabolic enzymes. For example, studies on the biosynthetic sn-glycerol-3-phosphate dehydrogenase in Escherichia coli have suggested the presence of an allosteric site for G3P inhibition, distinct from the active site. nih.gov Exploring similar regulatory mechanisms in mammalian systems could reveal new therapeutic targets.
Advanced Structural and Mechanistic Studies of Key Proteins
High-resolution structural and detailed mechanistic studies of proteins involved in G3P metabolism are essential for a complete understanding of their function and for the rational design of modulators.
The enzyme sn-glycerol-3-phosphate dehydrogenase (GlpD) is a prime example where structural biology has provided significant insights. pnas.orgnih.govpnas.org As a monotopic membrane enzyme, it plays a crucial role at the intersection of respiration, glycolysis, and phospholipid biosynthesis. pnas.orgnih.gov Recent structural studies of E. coli GlpD, both in its native form and complexed with substrates and inhibitors, have revealed key conformational states and identified residues critical for substrate binding and catalysis. pnas.orgnih.gov These studies have also illuminated potential mechanisms for electron transfer to the respiratory chain. pnas.org Given the high degree of sequence conservation, these findings on the prokaryotic enzyme are highly applicable to its eukaryotic and human homologs. pnas.orgpnas.org Future work should aim to solve the structures of mammalian mitochondrial G3P dehydrogenase (GPD2) in complex with novel inhibitors to guide drug development.
Similarly, obtaining high-resolution structures of the four mammalian GPAT isoforms is a critical goal. nih.gov These enzymes have distinct subcellular localizations (mitochondria and endoplasmic reticulum) and physiological roles. nih.gov Structural information would be invaluable for understanding their substrate specificity, catalytic mechanisms, and the basis for their differential regulation. This knowledge could facilitate the development of isoform-specific inhibitors or activators for therapeutic purposes. For instance, monoacylglycerol analogs have been shown to be competitive inhibitors of both mitochondrial and microsomal GPATs, but with different specificities, highlighting the need for detailed structural insights. nih.gov
Systems Biology Approaches to Map sn-Glycerol 3-phosphate Metabolic Networks
To fully appreciate the role of sn-Glycerol 3-phosphate in cellular physiology, it is imperative to move beyond the study of individual enzymes and pathways and adopt a systems-level perspective. Systems biology approaches, which integrate experimental data with computational modeling, are essential for mapping the complex metabolic networks in which G3P is embedded.
Recent studies comparing the metabolomes of closely related species, such as the European brown hare and the mountain hare, have highlighted species-specific differences in G3P metabolism. biorxiv.orgnih.govcncb.ac.cn These studies revealed that fibroblasts from mountain hares exhibit higher G3P shuttle activity, which correlates with differences in mitochondrial membrane potential and thermogenesis. nih.gov This type of comparative metabolomics, when integrated with transcriptomic and proteomic data, can reveal evolutionary adaptations in metabolic networks and highlight the specific roles of G3P in different physiological contexts.
Future systems biology research should aim to create dynamic, multi-tissue models of G3P metabolism to understand its role in inter-organ communication and in the pathogenesis of metabolic diseases like obesity and type 2 diabetes. These models will be crucial for identifying key nodes in the network that can be targeted for therapeutic intervention.
Development of Novel Research Tools and Analytical Techniques for sn-Glycerol 3-phosphate Metabolism
Progress in understanding sn-Glycerol 3-phosphate metabolism is critically dependent on the development of new and improved research tools and analytical methods.
A significant challenge has been the lack of specific and potent inhibitors for key enzymes in the pathway. Recently, a new class of cell-permeant small-molecule inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), termed iGPs, has been discovered through high-throughput screening. plos.orgnih.gov These compounds, with a core benzimidazole-phenyl-succinamide structure, provide valuable tools to probe the function of the glycerol phosphate (B84403) shuttle in intact cells and tissues. plos.orgnih.gov Further development and characterization of such inhibitors are needed, along with the discovery of specific modulators for other key enzymes like the GPAT isoforms and G3PP.
Accurate and sensitive quantification of G3P is also crucial. A recently developed gas chromatography-mass spectrometry (GC-MS) method using selective ion monitoring (SIM) mode allows for the rapid and reliable quantification of G3P from small amounts of biological tissue. nih.gov This method, which uses N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization, is a significant improvement over previous techniques. nih.gov The development of other analytical techniques, such as fluorescent biosensors or chemical probes, would further enhance our ability to study the dynamics of G3P in living cells with high spatial and temporal resolution.
The table below summarizes some of the key research tools and techniques for studying sn-Glycerol 3-phosphate metabolism.
| Tool/Technique | Application | Key Findings/Advantages |
| Small-Molecule Inhibitors (iGPs) | Probing the function of mitochondrial G3P dehydrogenase (mGPDH) | Cell-permeant; allow for acute inhibition to study the role of the glycerol phosphate shuttle in intact systems. plos.orgnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of sn-Glycerol 3-phosphate | High sensitivity and reliability; allows for analysis of small tissue samples. nih.gov |
| Systems Biology Modeling | Mapping and analyzing G3P metabolic networks | Provides a holistic view of metabolic fluxes and control points; can predict the effects of perturbations. nih.gov |
| Structural Biology (X-ray Crystallography, Cryo-EM) | Determining the 3D structure of key enzymes (e.g., GlpD, GPATs) | Provides insights into catalytic mechanisms and enables structure-based drug design. pnas.orgnih.gov |
Exploration of sn-Glycerol 3-phosphate in Emerging Biological Paradigms
Beyond its well-established roles in core metabolism, sn-Glycerol 3-phosphate is emerging as a key player in a variety of other biological processes. Future research should explore these new paradigms to uncover novel functions of this versatile molecule.
One exciting area is the role of G3P in cellular signaling. The glycerol phosphate shuttle not only contributes to energy production but also influences the cytosolic NAD+/NADH ratio, which can impact the activity of NAD+-dependent enzymes involved in signaling and gene regulation. plos.org Furthermore, intermediates of glycerolipid synthesis, for which G3P is the backbone, can act as signaling molecules themselves.
The connection between G3P metabolism and thermogenesis is another emerging field. Studies in hares have shown a link between G3P shuttle activity and mitochondrial temperature, suggesting a role for this pathway in metabolic adaptation to different climates. biorxiv.orgnih.govcncb.ac.cn Investigating this phenomenon in other species, including humans, could provide new insights into the regulation of body temperature and energy expenditure.
Furthermore, the role of G3P metabolism in cell fate decisions, such as proliferation and differentiation, warrants further investigation. For example, specific changes in the enzymes of the G3P pathway are observed during the differentiation of preadipocytes into adipocytes. nih.gov Silencing of mitochondrial G3P dehydrogenase (GPD2) has been shown to unexpectedly enhance wound healing and cell proliferation rates in a species-specific manner, suggesting a trade-off between metabolic adaptations and cell proliferation. nih.govcncb.ac.cn
Finally, the involvement of G3P in host-pathogen interactions is another area ripe for exploration. Many pathogens rely on host-derived glycerol and G3P for their own metabolic needs, including the synthesis of their cell membranes. Understanding the dynamics of G3P metabolism at the host-pathogen interface could lead to the development of new antimicrobial strategies.
Q & A
Q. What are the primary biochemical roles of sn-glycerol 3-phosphate (G3P) in metabolic pathways?
G3P is a critical intermediate in carbohydrate and lipid metabolism. It is synthesized via two pathways: (1) phosphorylation of glycerol by glycerol kinase or (2) reduction of dihydroxyacetone phosphate (DHAP) by cytosolic glycerol 3-phosphate dehydrogenase (GPDH) using NADH generated during glycolysis . G3P serves as a precursor for glycerolipid biosynthesis and participates in the glycerol 3-phosphate shuttle, which regenerates NAD⁺ in mitochondria .
Q. How can researchers validate the purity of sn-glycerol 3-phosphate lithium in experimental preparations?
Purity assessment typically involves thin-layer chromatography (TLC) with ≥95% purity as a standard . For quantification, enzymatic assays using glycerol 3-phosphate oxidase or dehydrogenase-coupled NADH/NAD⁺ detection are recommended. Commercial kits (e.g., fluorometric or colorimetric assays) provide standardized protocols for sensitivity and reproducibility .
Q. What are the optimal storage conditions for this compound to ensure stability?
G3P is heat-labile and should be stored at −20°C in aliquots to avoid repeated freeze-thaw cycles. Buffers containing G3P must be prepared fresh and kept at 4°C during experiments. Enzymatic components (e.g., dehydrogenases) should be stored separately to prevent degradation .
Advanced Research Questions
Q. How does the Ugp-dependent transport system for G3P operate in E. coli under phosphate starvation?
The ugp operon in E. coli is induced during phosphate limitation as part of the Pho regulon. This ATP-binding cassette (ABC) transporter facilitates G3P uptake for phospholipid synthesis. Researchers can study this system by:
Q. What methodological challenges arise when quantifying G3P in lipid biosynthesis studies, and how can they be addressed?
Key challenges include:
- NADH interference : Use NADH-depleted assays or include control reactions without substrates.
- Cross-reactivity : Validate assays with purified enzymes (e.g., GPDH) to confirm specificity.
- Sample matrix effects : Dilute samples in buffer matching the kit’s standards (e.g., 1:10 dilution in PBS) . A comparison of common quantification methods is provided below:
Q. How can metabolic flux analysis (MFA) resolve contradictions in G3P utilization across different cell types?
Discrepancies in G3P flux (e.g., lipid synthesis vs. glycolysis) can arise from tissue-specific enzyme expression (e.g., glycerol kinase in liver vs. adipose tissue). MFA strategies include:
Q. What are the implications of G3P’s stereospecificity (sn-1 vs. sn-3) in enzymatic assays?
Enzymes like glycerol-3-phosphate acyltransferase (GPAT) exhibit strict stereospecificity for sn-glycerol 3-phosphate. Researchers must:
- Verify the enantiomeric purity of commercial G3P using chiral chromatography.
- Use sn-G3P-specific assays (e.g., coupled with GPAT) to avoid off-target reactions .
Experimental Design Considerations
Q. How should researchers control for pH and temperature effects in G3P-dependent enzymatic assays?
- pH : Maintain pH 7.4–7.6 using Tris or HEPES buffers, as GPDH activity is pH-sensitive .
- Temperature : Pre-equilbrate all reagents to 25°C (room temperature) to minimize kinetic variability. Avoid prolonged incubation (>30 min) to prevent NADH oxidation .
Q. What are the best practices for handling discrepancies in G3P concentration data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
